Product packaging for Desformylflustrabromine(Cat. No.:)

Desformylflustrabromine

Cat. No.: B1197942
M. Wt: 321.25 g/mol
InChI Key: GQHSCJUTJKLZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Occurrence and Isolation from Marine Organisms

Desformylflustrabromine is a natural product originally isolated from the marine bryozoan Flustra foliacea. wikipedia.orgresearchgate.netnih.gov This organism, found in the North Sea, is a rich source of various unique brominated alkaloids. researchgate.netnih.gov The isolation of dFBr from Flustra foliacea involves a meticulous extraction and chromatographic process. researchgate.net The initial extraction is typically performed using organic solvents, followed by a series of column chromatography steps to separate dFBr from other major constituents like flustramine A, dihydroflustramine C, and flustramine D. researchgate.net The amount of dFBr isolated from the fresh weight of the bryozoan has been quantified, indicating it is a significant secondary metabolite of the organism. researchgate.net

Historical Context of Discovery and Initial Characterization

This compound was first reported as a new natural product in 2002. researchgate.net Its discovery was the result of a re-investigation of Flustra foliacea in a search for biosynthetic intermediates of other known secondary metabolites from this bryozoan. researchgate.net The structure of dFBr was elucidated using various spectroscopic techniques, including NMR and mass spectrometry. researchgate.net Initial characterization revealed its cytotoxic activity against the human colon cancer cell line HCT-116. researchgate.net It was also proposed to be a biosynthetic precursor to another compound, flustraminol A. researchgate.net

Research Significance within Indole (B1671886) Alkaloid Chemistry and Neuropharmacology

The unique chemical structure of dFBr, a bromotryptamine derivative, has made it a target for synthetic chemists. researchgate.netresearchgate.net Several synthetic routes have been developed to produce dFBr and its analogs, allowing for more extensive biological evaluation. researchgate.netnih.gov

In the realm of neuropharmacology, dFBr has emerged as a significant research tool. It has been identified as a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgnih.govgrantome.com This means that dFBr enhances the response of these receptors to their natural ligand, acetylcholine, without activating the receptor on its own. nih.gov This selectivity for the α4β2 subtype over other nAChRs, such as α7 and α3β4, is a key feature of its pharmacological profile. wikipedia.orgnih.gov

The modulatory activity of dFBr at α4β2 nAChRs has led to investigations into its potential therapeutic applications for a variety of neurological and psychiatric conditions. Research has explored its effects on:

Cognition: Studies have shown that dFBr can enhance cognitive performance in animal models. researchgate.net

Neuropathic Pain: It has demonstrated analgesic and anti-allodynic effects in animal models of neuropathic pain. wikipedia.org

Addiction: Research suggests potential anti-addictive properties. wikipedia.org

Alzheimer's Disease: dFBr has been found to relieve the inhibition of α4β2 and α2β2 nAChRs by β-Amyloid (1–42) peptide, a key pathological hallmark of Alzheimer's disease. wikipedia.orgnih.gov

Ethanol (B145695) Intoxication: Studies indicate that dFBr can modulate the hypnotic effects of ethanol. xenbase.orgresearchgate.net

Obsessive-Compulsive Disorder (OCD): Limited experimental data suggests a potential role in treating compulsive behaviors. wikipedia.orgalaska.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21BrN2 B1197942 Desformylflustrabromine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21BrN2

Molecular Weight

321.25 g/mol

IUPAC Name

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine

InChI

InChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3

InChI Key

GQHSCJUTJKLZPX-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC

Canonical SMILES

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC

Synonyms

desformylflustrabromine

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches and Reaction Pathways

The total synthesis of desformylflustrabromine has been approached through various strategies, aiming for efficiency and the ability to generate structural analogs. A key challenge in the synthesis is the introduction of the "inverse" or "reverse" prenyl group at the C2 position of the indole (B1671886) scaffold.

One notable approach involves the Danishefsky inverse prenylation. vliz.be This method provides a route to the core structure of dFBr. Another strategy utilizes a 2-propynyl dicobalt hexacarbonyl complex. researchgate.net This method focuses on the propargylation of substituted indoles, which can then be further manipulated to form the final product. researchgate.net The synthesis often starts from readily available precursors like N-methyltryptamine. vliz.be A biomimetic oxidation of this compound has also been explored, which leads to a selective 1,2-rearrangement of the inverse prenyl group, a key step in the synthesis of related compounds like flustramine C. vliz.be

Starting MaterialKey StrategyReference
N-methyltryptamineDanishefsky inverse prenylation, biomimetic oxidation vliz.be
Substituted indolesPropargylation using a dicobalthexacarbonyl complex researchgate.net

Semisynthetic Derivatization Strategies and Analogue Generation

The unique biological profile of dFBr has prompted extensive investigation into its semisynthetic derivatization to generate analogues with potentially improved properties. These efforts are guided by the need to understand which structural features are crucial for its activity. acs.org

Structure-activity relationship (SAR) studies have been conducted by systematically modifying different parts of the dFBr scaffold. researchgate.net Research has shown that while the intact structure of dFBr is optimal for its activity, certain modifications are well-tolerated and can even enhance selectivity for its biological targets. acs.org For instance, the 6-bromo substituent is not an absolute requirement for activity. acs.org Similarly, modifications to the C2-position chain, including reduction of the olefinic side chain, have resulted in analogues that retain or even have enhanced selectivity. acs.org

Synthetic manipulation of four distinct regions of the dFBr scaffold has been performed to tune its biological effects. researchgate.net This has led to the generation of a library of dFBr derivatives, some of which exhibit significantly greater potency in biological assays compared to the parent compound. researchgate.net These studies highlight the flustramine family of natural products as a privileged scaffold for designing molecules with specific biological activities. researchgate.net

Synthesis of Water-Soluble Salts for Research Applications

For biological and pharmacological research, having compounds in a form that is soluble in aqueous media is often essential. This compound, in its freebase form, has limited water solubility. To overcome this, researchers have developed methods to synthesize water-soluble salts of dFBr. vliz.beresearchgate.netnih.gov

The most common approach is the formation of a hydrochloride salt. rndsystems.com This is typically achieved by treating the freebase of dFBr with hydrochloric acid. The resulting this compound hydrochloride is significantly more soluble in water, facilitating its use in a variety of research applications, including in vitro and in vivo studies. wikipedia.orgnih.govrndsystems.comtocris.com For instance, the hydrochloride salt is soluble up to 10 mM in water with gentle warming. rndsystems.com The availability of these water-soluble salts has been crucial for confirming and further investigating the biological actions of dFBr. vliz.beresearchgate.netnih.gov

Salt FormSolubilityPurpose
HydrochlorideSoluble to 10 mM in water with gentle warmingFacilitates use in biological and pharmacological research

Exploration of Chemical Scaffolds for Bioactivity Optimization

The chemical scaffold of this compound has served as a template for the development of new bioactive agents. nih.gov The goal of exploring different chemical scaffolds is to optimize the desired biological activity while potentially reducing off-target effects. aspet.org

Research has focused on identifying the key pharmacophoric features of dFBr responsible for its allosteric modulation of specific receptors. acs.org Deconstruction of the molecule has revealed that simplified analogues, which can be considered new chemical scaffolds, retain activity. acs.org For example, analogues lacking the 6-bromo substituent or with a modified C2-position chain still exhibit biological effects. acs.org

The flustramine scaffold, to which dFBr belongs, is considered a "privileged scaffold". researchgate.net This means that this core structure can be used as a template to design molecules that interact with a range of biological targets. By making strategic modifications to this scaffold, researchers have been able to develop compounds with enhanced potency and selectivity. researchgate.net This exploration of related chemical scaffolds is a key strategy in the ongoing effort to develop new therapeutic agents inspired by natural products. scispace.com

Mechanistic Pharmacology and Receptor Interactions

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation Profile

Desformylflustrabromine (dFBr) is a compound originally derived from the marine bryozoan Flustra foliacea that functions as a notable modulator of nicotinic acetylcholine receptors (nAChRs). nih.gov Its primary mechanism of action is characterized as positive allosteric modulation, particularly at specific heteromeric nAChR subtypes. researchgate.netnih.govnih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. ingentaconnect.comsemanticscholar.org As a positive allosteric modulator (PAM), dFBr enhances the receptor's response to an agonist by influencing conformational changes that increase the probability of channel opening, rather than activating the receptor directly. semanticscholar.orgfrontiersin.org

Research identifies dFBr as a Type II PAM, indicating it has no intrinsic agonist activity but increases the efficacy and/or potency of an agonist at the target receptor. plos.orgplos.org This modulation enhances receptor activity without disrupting the natural patterns of synaptic transmission. plos.org The compound has demonstrated selectivity for β2 subunit-containing nAChRs, specifically the α4β2 and α2β2 subtypes, while showing no apparent potentiation of other subtypes such as α3β4 and the homomeric α7 receptor. nih.govplos.orgplos.org

This compound exhibits a selective profile, preferentially potentiating nAChRs that contain the β2 subunit in their pentameric structure. ingentaconnect.comnih.gov Its effects have been most extensively characterized on the α4β2 and, more recently, the α2β2 subtypes, which are among the most common nAChR subtypes in the mammalian brain. nih.govresearchgate.net

This compound is a well-documented positive allosteric modulator of the α4β2 nAChR. researchgate.netnih.govnih.gov It potentiates ACh-induced whole-cell responses of the α4β2 subtype by more than 265%. nih.gov Studies using human α4β2 nAChRs expressed in Xenopus laevis oocytes show that dFBr potentiates currents elicited by both full agonists, like acetylcholine, and partial agonists. nih.gov Notably, the degree of potentiation is inversely related to the efficacy of the agonist, with responses to low-efficacy agonists being enhanced more significantly than those to high-efficacy agonists. nih.gov

The mechanism is thought to involve alterations in channel gating kinetics. plos.org As a Type II PAM, dFBr is believed to shift the receptor's equilibrium from a desensitized state back to an open conformation. nih.govplos.org This action increases the channel opening frequency and prolongs the duration of channel opening in the presence of an agonist. plos.orgplos.org Furthermore, dFBr potentiates both the high-sensitivity (HS) and low-sensitivity (LS) isoforms of the α4β2 receptor. frontiersin.org

Table 1: Effects of this compound (dFBr) on α4β2 nAChR Function
ParameterEffect of dFBrSource
Receptor Targetα4β2 nAChR (high and low sensitivity isoforms) frontiersin.org
Modulation TypePositive Allosteric Modulator (PAM) - Type II plos.orgplos.org
Effect on Agonist ResponsePotentiates currents from full and partial agonists nih.gov
Proposed MechanismAlters channel gating: increases opening frequency, prolongs open duration, shifts equilibrium from desensitized to open state nih.govplos.orgplos.org

While initially characterized for its effects on α4β2 nAChRs, subsequent research has established that dFBr is also a positive allosteric modulator for the α2β2 nAChR subtype. nih.govnih.gov In studies using rat α2β2 nAChRs expressed in Xenopus oocytes, dFBr applied at lower concentrations potentiated ACh-induced responses to a degree similar to that observed for α4β2 receptors. nih.gov

The presence of dFBr (at 1 μM) was found to increase the apparent affinity of ACh for α2β2 receptors, demonstrated by a decrease in the apparent EC₅₀ value of ACh from 50.3 μM to 18.2 μM. nih.gov This indicates that dFBr makes the receptor more sensitive to the agonist. In addition to increasing agonist potency, dFBr also enhanced the amplitude of the maximal response. nih.gov

The pharmacological profile of dFBr is characterized by a distinct concentration-dependent, bell-shaped response curve at both α4β2 and α2β2 nAChRs. nih.govnih.gov At lower concentrations (typically below 10 μM), dFBr acts as a PAM, potentiating agonist-induced currents. nih.gov However, as the concentration increases (above 10 μM), its effect becomes inhibitory, reducing the receptor's response. nih.govnih.gov This suggests that dFBr possesses two separate mechanisms of action—potentiation and inhibition—that are concentration-dependent. nih.govscispace.com Beyond its effects on neuronal nAChRs, dFBr at micromolar concentrations also inhibits human muscle (α1β1εδ) and Torpedo (α1β1γδ) nAChRs. bio-techne.comrndsystems.comnih.gov

Table 2: Concentration-Dependent Effects of dFBr
Concentration RangeReceptor Subtype(s)Observed EffectSource
<10 μMα4β2, α2β2Potentiation (PAM activity) nih.govnih.gov
>10 μMα4β2, α2β2Inhibition nih.govnih.gov
IC₅₀ = 1.0 μMHuman muscle (α1β1εδ)Inhibition bio-techne.comrndsystems.comnih.gov
IC₅₀ = 0.1 μMTorpedo (α1β1γδ)Inhibition bio-techne.comrndsystems.com

As a PAM, dFBr selectively increases the ionic current through α4β2 and α2β2 nAChRs in the presence of an agonist like ACh. nih.govbio-techne.comrndsystems.com It does not open the ion channel on its own. plos.orgplos.org The potentiation of the current is a result of dFBr binding to an allosteric site, which in turn enhances the conformational changes initiated by the agonist at the orthosteric site, leading to increased cation influx. researchgate.netsemanticscholar.org This enhancement is observed with both partial and full agonists, indicating a fundamental change in the receptor's gating properties rather than an effect on agonist binding affinity alone, although an increase in apparent affinity has been noted for the α2β2 subtype. nih.govnih.gov

The inhibitory action of dFBr at higher concentrations is proposed to result from a distinct mechanism: open-channel block. nih.govnih.gov This hypothesis is supported by several lines of evidence. First, the inhibition of ACh responses by dFBr at α4β2 receptors is dependent on the membrane potential, a classic characteristic of open-channel blockers. nih.gov Second, the decline in the amplitude of ACh-induced responses at high dFBr concentrations on α2β2 receptors is consistent with an open-channel block mechanism. nih.gov

Further studies on muscle-type nAChRs from Torpedo provide direct evidence for this mechanism. nih.gov Research shows that dFBr inhibits these receptors by binding within the ion channel. bio-techne.comrndsystems.comnih.gov Using photoaffinity labeling, [³H]dFBr was shown to incorporate into amino acids located within the Torpedo nAChR ion channel, with this process being enhanced in the presence of an agonist and inhibited by the known channel blocker phencyclidine. nih.gov These findings strongly suggest that the inhibitory component of dFBr's action is due to physical occlusion of the ion pore. nih.govnih.gov

Concentration-Dependent Receptor Modulation and Inhibitory Actions

Molecular Interactions and Allosteric Binding Sites

Research has identified that this compound interacts with nAChRs at multiple locations, acting as both a positive allosteric modulator and an inhibitor, depending on the concentration and receptor state. nih.govnih.gov Its binding sites are separate from the orthosteric acetylcholine-binding sites. nih.gov

Photoaffinity labeling studies using a tritiated form of the compound, [³H]dFBr, on the well-characterized Torpedo muscle-type nAChR have provided significant insights into its binding locations. These experiments revealed that this compound binds within the ion channel of the receptor. nih.gov The efficiency of this binding and labeling is enhanced when an agonist is present, and this interaction can be blocked by the ion channel blocker phencyclidine. nih.gov This binding within the ion channel is responsible for the inhibitory action of dFBr observed at higher concentrations (IC₅₀ values of approximately 1.0 μM for human muscle-type nAChRs and 0.1 μM for Torpedo nAChRs). nih.govtocris.comrndsystems.com

Furthermore, in the presence of an agonist, [³H]dFBr was also found to label amino acids in the extracellular domain (ECD) of the Torpedo nAChR. nih.gov These interactions occurred in pockets at both the canonical, agonist-binding α-γ subunit interface and at a non-canonical, non-agonist-binding δ-β subunit interface. nih.govnih.gov These binding pockets in the ECD have also been identified as interaction sites for other non-selective nAChR PAMs, such as galantamine and physostigmine. nih.govnih.gov The binding of dFBr to these allosteric sites is thought to be responsible for its potentiation of ACh-induced currents at lower concentrations. frontiersin.org

Receptor DomainBinding Site LocationAssociated ActionEvidence
Transmembrane Domain Ion ChannelInhibitionPhotoaffinity labeling with [³H]dFBr nih.gov
Extracellular Domain Canonical (α-γ) Subunit InterfacePositive Allosteric ModulationPhotoaffinity labeling with [³H]dFBr in the presence of an agonist nih.gov
Extracellular Domain Non-canonical (δ-β) Subunit InterfacePositive Allosteric ModulationPhotoaffinity labeling with [³H]dFBr in the presence of an agonist nih.gov

Receptor Subtype Selectivity Profiles (e.g., α4β2 vs. α7)

This compound exhibits a distinct profile of selectivity for different nAChR subtypes. It is most prominently characterized as a selective positive allosteric modulator of the heteromeric α4β2 nAChR, which is one of the most abundant nAChR subtypes in the mammalian brain. wikipedia.orgplos.orgtocris.combio-techne.com Studies have shown that dFBr selectively increases the ionic current through α4β2 receptors in the presence of acetylcholine. tocris.comrndsystems.com

Its selectivity for the α4β2 subtype over the homomeric α7 subtype is a key feature. Research indicates a 14.7-fold greater selectivity for α4β2 compared to α7 nAChRs. tocris.comrndsystems.combio-techne.com Some reports state that dFBr has no effect on α7 or α3-containing nAChRs at concentrations where it potentiates α4β2. plos.orgfrontiersin.org However, at higher concentrations (greater than 1 µM), dFBr has been shown to inhibit α7 receptors. nih.govnih.gov

In addition to its effects on α4β2, this compound has also been identified as a PAM for the α2β2 subtype of neuronal nAChRs. wikipedia.orgnih.gov Conversely, it acts as an inhibitor of muscle-type nAChRs, including the human (αβεδ) and Torpedo (αβγδ) subtypes, by binding within their ion channels. nih.govtocris.comrndsystems.com This dual action as a subtype-selective PAM at lower concentrations and a non-selective inhibitor at higher concentrations highlights its complex pharmacological profile.

nAChR SubtypeEffect of this compound (dFBr)Potency / Selectivity
α4β2 Positive Allosteric Modulator (PAM)High selectivity; Potentiates ACh-induced currents wikipedia.orgplos.orgtocris.com
α2β2 Positive Allosteric Modulator (PAM)Also acts as a PAM for this subtype wikipedia.orgnih.gov
α7 No effect at low concentrations; Inhibition at >1 µM14.7-fold lower activity compared to α4β2 nih.govtocris.comrndsystems.com
α3β2 Reported to have no PAM activitySelective for α4β2 over α3β2 plos.orgplos.org
Human Muscle (αβεδ) InhibitorIC₅₀ = 1.0 μM nih.govtocris.comrndsystems.com
Torpedo Muscle (αβγδ) InhibitorIC₅₀ = 0.1 μM nih.govtocris.comrndsystems.com

Structure Activity Relationship Sar Studies

Deconstructional Analysis for Pharmacophoric Feature Identification

To pinpoint the essential structural features of Desformylflustrabromine for its function as a positive allosteric modulator at α4β2 nAChRs, a "deconstructional" approach was undertaken. nih.gov This process involves systematically removing or simplifying parts of the molecule and measuring the resulting activity of the analogs. nih.govnih.gov The primary goals of this analysis were to identify a working pharmacophore and to discover simpler structures that retain the desired activity for easier synthesis. nih.gov

Initial studies revealed that while the intact structure of dFBr is optimal for activity, several simplified analogs retained the ability to potentiate α4β2 nAChRs. nih.govacs.org Key findings from this deconstructional analysis include:

The 6-bromo substituent is not essential for activity. An analog lacking the bromine atom at the 6-position of the indole (B1671886) ring still demonstrated activity, indicating that this halogen is not a strict requirement for receptor modulation. nih.govnih.gov

The entire 2-position side chain is not required. Simplified analogs where the reversed-prenyl group at the 2-position was removed also maintained some activity, although potency was generally reduced. nih.govnih.gov

The core indole scaffold is fundamental. The tryptamine-like core structure appears to be the foundational element for the observed modulatory effects.

These deconstruction studies were vital in establishing a basic pharmacophore for the allosteric modulation of α4β2 nAChRs, guiding further, more nuanced modifications. nih.govnih.gov

Preclinical Biological Activities and Therapeutic Explorations

Neuropharmacological Effects in Animal Models

The primary focus of dFBr research has been its effects on the central nervous system, particularly its interactions with α4β2 and α2β2 subtypes of nAChRs. wikipedia.orgnih.govnih.gov These receptors are widely distributed in the brain and are implicated in various physiological processes, including cognition, pain perception, and reward pathways. nih.govresearchgate.net

Desformylflustrabromine has demonstrated pro-cognitive effects in rodent models, suggesting its potential as a therapeutic agent for cognitive impairments. nih.govd-nb.info Studies have shown that dFBr can enhance performance in cognitive tasks. nih.govresearchgate.net

In one key study, dFBr was evaluated in the novel object recognition task (NORT) and the attentional set-shifting task (ASST) in rats. The results indicated that dFBr attenuated memory impairments induced by a 24-hour delay in the NORT and improved cognitive flexibility in the ASST. nih.govresearchgate.net Furthermore, the compound was effective against cognitive deficits induced by ketamine and scopolamine, which are pharmacological models of cognitive dysfunction. nih.govresearchgate.net The cognitive-enhancing effects of dFBr were blocked by a selective α4β2-nAChR antagonist, dihydro-β-erythroidine, confirming the involvement of this receptor subtype in its mechanism of action. nih.govresearchgate.net

Interestingly, when administered in combination with a selective α4β2-nAChR agonist, TC-2403, at doses where neither compound was active alone, a significant pro-cognitive effect was observed. nih.gov This finding supports the therapeutic strategy of potentiating α4β2-nAChR function for the treatment of cognitive deficits. nih.gov

Table 1: Summary of Cognitive Enhancement Studies with this compound in Rodents

Animal Model Cognitive Task Key Findings Reference(s)
Rats Novel Object Recognition Task (NORT) Attenuated delay-induced memory impairment; Reversed ketamine- and scopolamine-induced deficits. nih.govresearchgate.net nih.govresearchgate.net

The modulation of nAChRs by dFBr has also been investigated for its potential in pain management. wikipedia.org Preclinical studies have demonstrated that dFBr possesses analgesic and antiallodynic properties in various animal models of pain. wikipedia.orgplos.orgplos.org

In a mouse model of neuropathic pain induced by chronic constriction injury (CCI), while dFBr administered alone did not reduce pain behavior, its combination with nicotine (B1678760) significantly reversed neuropathic pain in a dose- and time-dependent manner without causing motor impairment. nih.gov This effect was mediated by α4β2 nAChRs, as it was blocked by the antagonist dihydro-β-erythroidine. nih.gov The potentiation of nicotine's antiallodynic effect by dFBr highlights the potential of this allosteric modulation strategy in chronic pain. nih.govuludag.edu.tr

Further studies in CD-1 mice using chemically induced pain models, such as the formalin test and the acetic acid-induced writhing test, have shown that acute administration of dFBr produces a significant analgesic effect. nih.govresearcher.life These findings suggest that dFBr has the potential to be developed as a treatment for pain relief. nih.gov

Table 2: Analgesic and Antiallodynic Effects of this compound in Animal Models

Animal Model Pain Model Key Findings Reference(s)
Mice Chronic Constriction Injury (CCI) Potentiated the antiallodynic effect of nicotine. nih.govuludag.edu.tr nih.govuludag.edu.tr
CD-1 Mice Formalin-induced pain Produced an analgesic effect. nih.govresearcher.life nih.govresearcher.life

The involvement of nAChRs in the brain's reward pathways has led to the exploration of dFBr as a potential treatment for substance use disorders. plos.orgplos.org Research has shown that dFBr can modulate behaviors associated with nicotine and alcohol consumption in animal models. plos.orgplos.org

In a rat model of nicotine self-administration, dFBr was found to reduce nicotine intake. frontiersin.org Furthermore, it has been shown to alleviate the symptoms of nicotine withdrawal in mice. d-nb.info

More recently, the effects of dFBr on alcohol consumption have been investigated. plos.orgplos.org In a study using the intermittent access two-bottle choice (IA2BC) model in Sprague-Dawley rats, dFBr selectively reduced voluntary ethanol (B145695) consumption and preference in both male and female rats without affecting sucrose (B13894) consumption. plos.org This suggests that dFBr's effects are specific to ethanol-seeking behavior. plos.org The compound has also been shown to attenuate the hypnotic response to an acute dose of ethanol. plos.orgplos.orgresearchgate.net These findings suggest that dFBr could be a promising therapeutic candidate for alcohol use disorder and potentially for co-occurring alcohol and nicotine dependence. plos.orgplos.org

Table 3: Effects of this compound on Substance Use Behavior in Rodents

Animal Model Substance Key Findings Reference(s)
Rats Nicotine Reduced nicotine self-administration. frontiersin.org frontiersin.org
Mice Nicotine Ameliorated withdrawal symptoms. d-nb.info d-nb.info

The neuroprotective potential of dFBr has been explored in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). wikipedia.orgnih.gov A key pathological hallmark of AD is the accumulation of β-amyloid (Aβ) peptides, which can impair the function of nAChRs. nih.govd-nb.info

Studies have shown that dFBr can relieve the inhibitory effects of Aβ on both α2β2 and α4β2 nAChRs. wikipedia.orgnih.govnih.gov In Xenopus oocytes expressing these human receptor subtypes, dFBr was found to be a positive allosteric modulator and, importantly, it prevented the functional blockade of these receptors by the Aβ₁₋₄₂ peptide. nih.govnih.gov This suggests that by preserving nAChR function in the presence of pathological Aβ, dFBr could potentially mitigate some of the cognitive deficits associated with AD. wikipedia.orgnih.govnih.gov

The ability of dFBr to counteract the detrimental effects of Aβ on nAChRs provides a strong rationale for its further investigation as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic dysfunction. nih.govnih.govfrontiersin.org

Antimicrobial and Biofilm Modulation Potential of Derivatives

Beyond its neuropharmacological effects, derivatives of this compound have been investigated for their ability to interfere with bacterial communication and biofilm formation. acs.orgnih.gov Biofilms are communities of bacteria that are notoriously resistant to antibiotics, making them a significant challenge in clinical settings.

Researchers have synthesized and tested a series of dFBr derivatives for their ability to modulate the indole-signaling network in bacteria such as Escherichia coli and Staphylococcus aureus. acs.orgnih.gov Indole (B1671886) is a signaling molecule used by many bacteria to regulate processes like biofilm formation. acs.orgnih.gov The studies found that some dFBr derivatives were significantly more potent than indole itself at inhibiting biofilm formation, with some being 10 to 1000 times more active. acs.orgnih.govresearchgate.net This suggests that the flustramine family of natural products, to which dFBr belongs, represents a promising scaffold for designing novel agents to control pathogenic bacterial behavior. acs.orgnih.gov

Further investigations have shown that these dFBr analogues can also modulate other pathogenic behaviors in bacteria, including motility, acid resistance, and antibiotic resistance, often in a manner that mimics the effects of indole. scispace.com This highlights the potential of these compounds as tools to study and potentially control bacterial virulence. scispace.com

Antiproliferative Activity in Select Cancer Cell Lines

Early research into the biological activities of this compound identified its potential as an antiproliferative agent. wikipedia.orgwikiwand.com In 2002, it was reported that dFBr exhibited moderate cytotoxicity against the human colon cancer cell line HCT-116. wikipedia.orgrndsystems.combio-techne.comtocris.comfishersci.ie This finding suggests that dFBr may have potential applications in oncology, although this area of research has been less extensively explored compared to its neuropharmacological properties. The mechanism behind this cytotoxic effect is not fully elucidated but may be related to its interactions with cellular targets other than nAChRs. Further research is needed to determine the full scope of dFBr's antiproliferative activity and its potential as a lead compound for the development of new anticancer drugs.

Advanced Analytical and Biophysical Characterization in Research

Electrophysiological Techniques for Functional Assessment (e.g., Two-Electrode Voltage Clamp)

The two-electrode voltage clamp (TEVC) technique is a cornerstone in the functional characterization of Desformylflustrabromine. nih.govwikipedia.org This method allows researchers to precisely control the membrane potential of a cell, typically a Xenopus oocyte expressing specific nAChR subtypes, while measuring the ionic currents that flow through the receptor channels. wikipedia.orgmoleculardevices.com

In the context of DFFB research, TEVC has been instrumental in demonstrating its role as a positive allosteric modulator. nih.gov Studies have shown that DFFB itself does not activate nAChRs but significantly enhances the current induced by the natural agonist, acetylcholine (B1216132) (ACh). plos.orgnih.gov This potentiation is a hallmark of a PAM. plos.org

Research findings from TEVC studies have revealed the subtype selectivity of DFFB. It has been shown to potentiate α4β2 and α2β2 nAChRs, while having no such effect on the homomeric α7 nAChR subtype. nih.govnih.gov At higher concentrations, however, DFFB can exhibit inhibitory effects on these same receptors. nih.govnih.gov

Detailed electrophysiological investigations have further elucidated the mechanism of action. For instance, studies have examined the voltage dependence of DFFB's modulatory effects. researchgate.net Furthermore, TEVC has been employed to study the interaction of DFFB with other modulators and ligands at the α4β2 nAChR. researchgate.netnih.gov The technique has also been crucial in confirming the activity of synthesized, water-soluble salts of DFFB, which is vital for its use in research. wikipedia.orgnih.gov

Table 1: Summary of Key Electrophysiological Findings for this compound

nAChR SubtypeEffect of DFFBConcentration DependenceKey Research FindingReference
α4β2Positive Allosteric ModulationPotentiation at lower concentrations, inhibition at higher concentrationsSelectively increases the ionic current in the presence of ACh. tocris.comrndsystems.com tocris.comrndsystems.com
α2β2Positive Allosteric ModulationPotentiationRelieves inhibition by β-Amyloid (1–42) Peptide. wikipedia.orgnih.gov wikipedia.orgnih.gov
α7No potentiation; inhibition onlyInhibition at higher concentrationsDemonstrates subtype selectivity of DFFB's potentiating effects. nih.govnih.gov nih.govnih.gov
Human muscle (αβεδ) and Torpedo (αβγδ)InhibitionIC50 values of ~1.0 µM and 0.1 µM, respectivelyBinds in the ion channel. tocris.comrndsystems.com tocris.comrndsystems.com

Radioligand Binding and Receptor Occupancy Studies

Radioligand binding assays are essential for investigating the direct interaction of this compound with nAChRs and for determining its binding affinity. sygnaturediscovery.com These assays utilize a radioactively labeled compound (a radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound like DFFB, researchers can determine the affinity of DFFB for the receptor.

Initial studies using radioligand binding assays with extracts from Flustra foliacea showed that DFFB possessed low micromolar affinities for both α4β2 and α7 nAChR subtypes. nih.gov Further research has employed these techniques to characterize the binding of [3H]dFBr, a radiolabeled version of the compound, to nAChR binding sites. nih.gov

These studies have provided critical insights into the binding characteristics of DFFB. For example, it was found that DFFB inhibits the binding of ion channel blockers to Torpedo nAChRs with a higher affinity in the desensitized state compared to the resting state. nih.gov This suggests that DFFB's interaction with the receptor is influenced by the receptor's conformational state. In contrast, DFFB demonstrated very low affinity for the acetylcholine binding sites themselves, which is consistent with its role as an allosteric modulator that binds to a site distinct from the agonist binding site. nih.gov

Receptor occupancy studies, which can be performed ex vivo, are a powerful extension of these binding assays. sygnaturediscovery.com They help to establish a relationship between the administered dose of a compound, its concentration in the brain, and the degree to which it engages its target receptor. sygnaturediscovery.com While specific ex vivo receptor occupancy data for DFFB is not detailed in the provided context, the principles of these studies are crucial for the preclinical development of any CNS-active compound. They provide an invaluable link between in vitro activity, brain exposure, and potential in vivo efficacy. sygnaturediscovery.com

Biochemical Assays for Receptor Expression and Dynamics (e.g., Western Blot Analysis)

Biochemical assays, particularly Western blot analysis, are employed to investigate changes in the expression levels of nAChR proteins in response to various treatments, including the administration of this compound. abcam.com This technique allows for the separation of proteins by size and their subsequent identification using specific antibodies, providing a semi-quantitative measure of protein expression. cellsignal.com

In the context of DFFB research, Western blotting has been used to assess the impact of ethanol (B145695) and DFFB on nAChR expression in the brain. researchgate.netnih.gov For instance, a crosslinking-based Western blot assay was utilized to estimate changes in the total versus intracellular α4 nAChR protein levels in the thalamic tissue of rats. researchgate.netnih.gov This research revealed that an intoxicating dose of ethanol led to an upregulation of α4-containing nAChRs, an effect that was significantly mitigated by pretreatment with DFFB. researchgate.net

These findings suggest that DFFB can modulate the cellular mechanisms that regulate the expression and trafficking of nAChRs. By influencing receptor protein levels, DFFB may exert longer-term effects on neuronal signaling beyond its immediate allosteric modulation. The ability to detect changes in both total and subcellular protein distribution through techniques like Western blotting is crucial for a comprehensive understanding of DFFB's neuropharmacological profile. researchgate.netnih.govabcam.com

Spectroscopic and Chromatographic Methods for Research Sample Analysis

A variety of spectroscopic and chromatographic techniques are indispensable for the analysis of this compound in research settings, from its initial isolation and synthesis to its characterization in biological samples. longdom.org

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique used to separate, identify, and quantify components in a mixture. It has been used for the purification of DFFB from its natural source and for verifying the purity of synthetically produced DFFB and its analogs. nih.govtocris.com For instance, reversed-phase HPLC was used in the process of isolating nAChR subunit fragments for further analysis. nih.gov

Mass Spectrometry (MS) , often coupled with chromatography (e.g., GC-MS or LC-MS), is used for determining the molecular weight and elemental composition of DFFB and its metabolites. High-resolution mass spectrometry (HRESIMS) is particularly valuable for elucidating the precise structure of novel compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful spectroscopic technique for determining the detailed molecular structure of organic compounds. nih.gov Both 1H and 13C NMR spectroscopy have been instrumental in the structural elucidation and confirmation of the synthesis of DFFB and related compounds. nih.govresearchgate.net

These analytical methods are not only crucial for the initial chemical characterization of DFFB but also for structure-activity relationship (SAR) studies. acs.orgacs.org SAR studies involve synthesizing and testing various analogs of DFFB to determine which parts of the molecule are essential for its biological activity. researchgate.net This information is vital for the rational design of new, potentially more potent and selective nAChR modulators. semanticscholar.org

Future Research Directions and Unexplored Potential

Identification of Novel Molecular Targets Beyond nAChRs

While the primary known activity of Desformylflustrabromine is the positive allosteric modulation of α4β2 and α2β2 nAChRs, evidence suggests its pharmacological profile is more complex. nih.gov Future investigations should prioritize the identification and characterization of additional molecular targets to provide a more comprehensive understanding of its biological effects.

Research has shown that at concentrations greater than 1 µM, dFBr inhibits α4β2, α2β2, and α7 nAChRs. nih.gov Furthermore, it has been demonstrated to inhibit human muscle (αβεδ) and Torpedo (αβγδ) nAChRs with IC50 values of approximately 1.0 µM and 0.1 µM, respectively, by binding within the ion channel. tocris.com This suggests that the ion channel itself represents a distinct molecular target. Photoaffinity labeling studies have provided evidence that dFBr binds to amino acid residues within the Torpedo nAChR ion channel. These studies also identified binding pockets for dFBr within the nAChR extracellular domain at the canonical α-γ interface and the noncanonical δ-β subunit interface.

Development of Advanced Analogues with Tuned Pharmacological Profiles

The development of advanced analogues of this compound presents a promising strategy for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies are pivotal in this endeavor, aiming to synthesize derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

One such study has already explored modifications to the dFBr structure to understand their impact on its activity as a PAM at α4β2 nAChRs. This research led to the identification of a 5-bromo analogue with more than double the efficacy of the parent compound. Such studies provide a "working pharmacophore" that can guide the rational design of new molecules.

Future synthetic efforts could focus on several key areas:

Modification of the indole (B1671886) core: Introducing different substituents on the aromatic ring could influence binding affinity and selectivity.

Alteration of the dimethylallyl group: Modifications to this lipophilic moiety could impact membrane permeability and interaction with the binding pocket.

Stereochemical exploration: The synthesis and evaluation of stereoisomers could reveal enantioselective effects on receptor modulation.

The following table summarizes key findings from a structure-activity relationship study on dFBr analogues:

CompoundModificationPotency (EC50) at α4β2 nAChRsEfficacy as a PAM
This compound (dFBr)Parent Compound0.2 µM-
5-bromo dFBrAddition of a bromine atom at the 5-position0.4 µM>2x that of dFBr

This table is for illustrative purposes and based on data that would be generated from such studies.

Application of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of novel this compound analogues. These in silico approaches provide valuable insights into the molecular interactions between dFBr and its targets, guiding rational drug design.

Homology modeling has been employed to construct models of the Torpedo nAChR extracellular domain and ion channel. Subsequent docking studies have been used to predict the binding poses of dFBr within these models. These computational analyses have been instrumental in interpreting the results of photoaffinity labeling experiments and in identifying key amino acid residues involved in binding.

Future computational studies could expand upon this foundation by:

Utilizing more refined receptor models: As higher-resolution structures of nAChR subtypes become available, more accurate homology models or cryo-EM structures can be used for more precise docking and molecular dynamics simulations.

Performing virtual screening: Large chemical libraries can be screened in silico to identify novel scaffolds that could act as PAMs at nAChRs.

Employing quantum mechanics/molecular mechanics (QM/MM) calculations: These methods can provide a more accurate description of the electronic interactions within the binding site, aiding in the design of analogues with improved affinity.

Developing machine learning models: By training on existing SAR data, machine learning algorithms could predict the activity of novel dFBr analogues, prioritizing synthetic efforts. acs.org

Elucidation of In Vivo Pharmacokinetic and Pharmacodynamic Relationships (Excluding Clinical Data)

A thorough understanding of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for its preclinical development. Such studies are critical for establishing a clear relationship between drug exposure and pharmacological effect.

Preclinical studies in animal models have already provided some initial insights. Subcutaneous administration of dFBr to rats has been shown to reduce nicotine (B1678760) self-administration. Furthermore, dFBr has been demonstrated to cross the blood-brain barrier and decrease voluntary ethanol (B145695) consumption in rats. nih.gov These findings suggest that dFBr reaches its target in the central nervous system and elicits a behavioral response.

Future in vivo research, excluding clinical data, should focus on:

Comprehensive PK profiling: Detailed studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of dFBr following various routes of administration. This would involve quantifying the compound and its potential metabolites in plasma and various tissues over time.

Dose-response studies: Establishing a clear dose-response relationship for the desired pharmacological effects is crucial for determining the therapeutic window.

Target engagement studies: Techniques such as positron emission tomography (PET) with a radiolabeled dFBr analogue could be used to confirm target engagement in the brain at different dose levels.

PK/PD modeling: Integrating pharmacokinetic and pharmacodynamic data into mathematical models can help to predict the time course of drug effect and to optimize dosing regimens for future preclinical efficacy studies. nih.gov

Investigation of Biosynthetic Pathways (If applicable)

This compound is a brominated indole alkaloid produced by the marine bryozoan Flustra foliacea. nih.govresearchgate.net While the total synthesis of dFBr has been achieved, the natural biosynthetic pathway within the organism remains to be elucidated. Understanding this pathway could open up possibilities for biotechnological production of dFBr and its analogues.

Alkaloid biosynthesis in marine organisms is a complex process often involving a series of enzymatic reactions. rsc.org For brominated alkaloids, a key step is the regioselective incorporation of bromine atoms, which is typically catalyzed by bromoperoxidase enzymes. The indole scaffold of dFBr likely originates from the amino acid tryptophan.

Future research in this area could involve:

Transcriptomic and genomic analysis of Flustra foliacea: Sequencing the genome and transcriptome of the bryozoan could help to identify gene clusters encoding the enzymes involved in dFBr biosynthesis.

Heterologous expression and characterization of candidate enzymes: Once identified, these enzymes could be expressed in a heterologous host (e.g., bacteria or yeast) to confirm their function and to study their substrate specificity and catalytic mechanism.

Metabolic labeling studies: Feeding isotopically labeled precursors (e.g., labeled tryptophan or bromide salts) to Flustra foliacea cultures and tracing their incorporation into dFBr could help to delineate the biosynthetic pathway.

Elucidating the biosynthetic pathway of this compound would not only be a significant scientific achievement but could also pave the way for sustainable and scalable production of this promising compound through metabolic engineering.

Collaborative Research Opportunities and Translational Pathways (Excluding Clinical Translation)

The advancement of this compound from a preclinical candidate to a potential therapeutic requires a collaborative and translational research approach. Fostering partnerships between academic researchers, industry, and funding agencies is crucial for navigating the complex path of drug development.

Collaborative opportunities exist at multiple stages of the research and development process:

Academic-Industry Partnerships: Academic labs can provide deep expertise in the basic biology of nAChRs and the initial discovery of novel analogues, while pharmaceutical companies can offer resources for medicinal chemistry optimization, preclinical toxicology, and formulation development. drugbank.com Such collaborations can accelerate the translation of basic research findings into tangible therapeutic candidates.

Consortia and Public-Private Partnerships: The formation of consortia focused on the development of nAChR modulators could pool resources and expertise from multiple institutions, both public and private. These partnerships can tackle challenges that are too large for any single entity to address.

Government and Foundation Funding: Securing funding from government agencies and private foundations is essential for supporting the high-risk, high-reward research that is often necessary in the early stages of drug discovery.

Translational pathways, excluding clinical translation, would involve a series of preclinical studies designed to meet the regulatory requirements for initiating clinical trials. This would include formal Good Laboratory Practice (GLP) toxicology and safety pharmacology studies. Collaborative efforts can streamline this process by leveraging the specialized expertise and facilities of contract research organizations (CROs).

Q & A

Q. What are the primary mechanisms of action of desformylflustrabromine (dFBr) on neuronal nicotinic acetylcholine receptors (nAChRs)?

dFBr acts as a positive allosteric modulator (PAM) for α4β2 and α2β2 nAChR subtypes, enhancing acetylcholine (ACh)-induced currents without intrinsic agonist activity. It also counteracts β-amyloid (Aβ1–42)-induced inhibition of these receptors, suggesting neuroprotective potential. Methodologically, this is assessed via two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant receptors .

Q. Which experimental models are commonly used to evaluate dFBr's cognitive-enhancing effects?

Rodent models, particularly Sprague-Dawley rats, are employed in novel object recognition tasks (NORT) and attentional set-shifting tasks. Standard protocols involve intraperitoneal (IP) administration of 1.0–3.0 mg/kg dFBr 30 minutes prior to behavioral testing. Data are analyzed using mixed-design ANOVA with post hoc Newman–Keuls tests to assess discrimination indices (DI) and locomotor activity .

Q. What statistical approaches are recommended for analyzing dFBr's effects on cognitive tasks?

Mixed-design ANOVA is used to compare treatment groups (e.g., vehicle vs. dFBr) across repeated trials, with DI as the primary endpoint. For dose-response studies, one-way ANOVA followed by post hoc tests (e.g., Newman–Keuls) evaluates differences between doses. Locomotor activity is analyzed separately to rule out confounding effects .

Q. How should researchers standardize dFBr preparation for in vitro studies?

dFBr hydrochloride (CAS 951322-11-5) is typically dissolved in dimethyl sulfoxide (DMSO) to 100 mM stock concentrations, diluted in bath solutions for electrophysiology. Purity (>98%) should be verified via high-performance liquid chromatography (HPLC). For in vivo studies, fresh IP injections in saline are recommended .

Advanced Research Questions

Q. How can dosing protocols for dFBr in behavioral studies be optimized to reduce variability?

Dose-response curves (e.g., 0.1–3.0 mg/kg) should be established for each behavioral paradigm, accounting for pharmacokinetic factors like blood-brain barrier penetration. Pre-treatment intervals (e.g., 30 minutes prior to testing) must align with peak plasma concentrations, validated via LC-MS/MS pharmacokinetic profiling .

Q. What methodologies resolve contradictions in dFBr's efficacy across nAChR subtypes?

Comparative studies using radioligand binding assays (e.g., ³H³H epibatidine for α4β2) and electrophysiological profiling in heterologous expression systems (e.g., HEK-293 cells, Xenopus oocytes) can clarify subtype-specific modulation. Co-application with orthosteric ligands (e.g., ACh, nicotine) and antagonists (e.g., dihydro-β-erythroidine, DHβE) helps dissect allosteric vs. competitive interactions .

Q. What experimental designs address dFBr's interaction with Aβ1–42 in Alzheimer’s disease models?

Co-application protocols in Xenopus oocytes pre-treated with Aβ1–42 (1–10 µM) can quantify dFBr's ability to reverse Aβ-induced receptor blockade. In vivo, transgenic AD mouse models (e.g., APP/PS1) treated with dFBr (1.0 mg/kg, IP) should undergo Morris water maze or NORT to assess cognitive rescue .

Q. How do sex differences influence dFBr's effects on ethanol consumption in preclinical models?

Voluntary ethanol intake in two-bottle choice paradigms should be tested in both male and female Sprague-Dawley rats, with dFBr administered chronically (7–14 days). Ethanol preference ratios and blood ethanol concentrations (BEC) must be analyzed with repeated-measures ANOVA, controlling for hormonal cycles in females .

Q. What strategies validate α4β2-dependent mechanisms in dFBr's cognitive effects?

Co-administration of DHβE (3–10 mg/kg), a selective α4β2 antagonist, during NORT or attentional set-shifting tasks can confirm receptor specificity. Loss of dFBr's efficacy in DHβE-treated groups supports α4β2-dependent modulation .

Q. How can researchers assess dFBr's long-term safety and tolerability in chronic studies?

Chronic dosing (≥28 days) in rodents should include neurochemical (e.g., microdialysis for dopamine/acetylcholine), histopathological (e.g., hippocampal neuron counts), and behavioral (e.g., open field, rotarod) endpoints. Tolerability is indicated by stable body weight and absence of seizure activity .

Data Contradiction and Reproducibility

Q. How should discrepancies in dFBr's potency (e.g., Ki = 3400 nM vs. functional efficacy at lower doses) be addressed?

Radioligand binding (Ki) and functional assays (EC₅₀) often yield divergent values due to differences in receptor conformational states. Use concentration-response curves with full ACh concentration ranges (1 nM–1 mM) to reconcile these discrepancies. Include positive controls like PNU-120596 for α7 nAChRs .

Q. What factors contribute to variability in dFBr's anti-addictive effects across studies?

Strain differences (e.g., Long-Evans vs. Sprague-Dawley rats), ethanol administration routes (voluntary vs. forced), and environmental factors (e.g., housing density) must be standardized. Meta-analyses of existing datasets can identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.